8-Methylpyrano[2,3-a]carbazol-2(11H)-one
Description
Structure
3D Structure
Properties
CAS No. |
248246-35-7 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
8-methyl-11H-pyrano[2,3-a]carbazol-2-one |
InChI |
InChI=1S/C16H11NO2/c1-9-2-6-13-12(8-9)11-5-3-10-4-7-14(18)19-16(10)15(11)17-13/h2-8,17H,1H3 |
InChI Key |
RNMVXKTUMTXASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC4=C3OC(=O)C=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Pyrano 2,3 a Carbazol 2 11h One and Congeners
Retrosynthetic Analysis of the Pyrano[2,3-a]carbazole Framework
Retrosynthetic analysis of the pyrano[2,3-a]carbazole framework, the core structure of 8-Methylpyrano[2,3-a]carbazol-2(11H)-one, suggests several logical disconnections. The primary strategy involves dissecting the molecule into simpler, readily available carbazole (B46965) and pyranone precursors. A key disconnection can be made across the C-O and C-C bonds of the pyranone ring. This leads back to a 1-hydroxycarbazole derivative and a suitable three-carbon synthon. For instance, 1-hydroxy-7-methylcarbazole can serve as a key intermediate for the target molecule. The pyranone ring can then be constructed through reactions such as the Pechmann condensation or related cyclization strategies involving β-ketoesters or α,β-unsaturated acids.
Another retrosynthetic approach involves forming the carbazole ring at a later stage of the synthesis. This could involve an initial construction of a pyran-fused aromatic system, followed by the annulation of the final pyrrole (B145914) ring to complete the carbazole nucleus. This pathway might employ strategies like Fischer indole (B1671886) synthesis or Cadogan cyclization on a suitably functionalized precursor. Cycloaddition reactions, such as the Diels-Alder reaction, also present a powerful retrosynthetic pathway where the central carbazole ring is formed from an indole-derived diene and a suitable dienophile. rsc.org
Established Synthetic Routes for Pyrano[2,3-a]carbazoles
Several robust synthetic routes have been established for the construction of the pyrano[2,3-a]carbazole skeleton. These methods are broadly categorized into multicomponent reactions, cycloaddition strategies, and various annulation and cyclization techniques.
One-Pot Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex heterocyclic systems like pyrano[2,3-a]carbazoles from simple starting materials in a single step. tandfonline.com These reactions offer significant advantages, including high atom economy, reduced reaction times, and simplified purification procedures. tandfonline.com
A common approach involves the three-component reaction of a 2,3,4,9-tetrahydro-1H-carbazol-1-one, an aromatic or heteroaromatic aldehyde, and a source of active methylene (B1212753), such as malononitrile (B47326). tandfonline.com This reaction, typically catalyzed by a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF), proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization to afford the final pyrano[2,3-a]carbazole derivative in good yields. tandfonline.combenthamdirect.com
Another notable one-pot method involves the reaction of a hydroxycarbazole, an aromatic aldehyde, and an arylenaminone. benthamdirect.com This transformation is believed to occur via a sequence of Knoevenagel condensation, Michael addition, o-cyclization, elimination, and isomerization, demonstrating good functional group tolerance and high yields. benthamdirect.com While many examples focus on the related pyrano[2,3-c]pyrazole core, the principles are transferable. For instance, a four-component reaction of hydrazine (B178648) hydrate, ethyl acetoacetate (B1235776), malononitrile, and various aldehydes is widely used for pyranopyrazole synthesis, highlighting the power of MCRs in building fused pyran ring systems. nih.gov
Table 1: Examples of Multicomponent Reactions for Pyrano[2,3-a]carbazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2,3,4,9-Tetrahydro-1H-carbazol-1-one | Malononitrile | Aromatic Aldehyde | Piperidine/DMF, reflux | 2-Amino-4-aryl-5,6-dihydro-11H-pyrano[2,3-a]carbazol-3-carbonitrile | tandfonline.com |
Cycloaddition Reactions (e.g., Diels-Alder) in Pyrano[2,3-a]carbazole Synthesis
The Diels-Alder reaction provides a powerful and convergent route for the construction of the carbazole ring system. This [4+2] cycloaddition strategy typically involves an indole-based diene reacting with an electron-deficient dienophile. Specifically, pyrano[3,4-b]indol-3-ones have been utilized as effective diene precursors for the synthesis of carbazole alkaloids. rsc.orgrsc.org
In a key step for the synthesis of carbazomycins A and B, a regioselective Diels-Alder reaction was performed between 1-methylpyrano[3,4-b]indol-3-one and ethyl trimethylsilyl (B98337) propynoate. rsc.orgrsc.org This reaction constructs the carbazole framework, which can then be further elaborated. Similarly, intramolecular Diels-Alder reactions of pyrano[4,3-b]indol-3-ones have been employed to prepare [c]-annelated carbazoles. zenodo.org These precursors, prepared from t-butyl indole-2-acetate, undergo a facile intramolecular cycloaddition upon heating, followed by the loss of carbon dioxide to yield the fused carbazole system. zenodo.org This methodology highlights the versatility of cycloaddition reactions in accessing complex, polycyclic aromatic structures.
Annulation and Cyclization Strategies for Fused Heterocycles
Various annulation and cyclization strategies are pivotal in constructing the fused heterocyclic system of pyrano[2,3-a]carbazoles. One direct method involves the cyclization of a suitable precursor onto a pre-existing carbazole core. For example, the reaction of 1-hydroxy-7-methylcarbazole with 3,3-dimethylacrylic acid using trifluoroacetic acid as a cyclizing agent can yield pyranocarbazolones. nih.gov
Another important strategy is iodocyclization. This method has been used for the synthesis of pyranocarbazole derivatives starting from easily accessible O-propargylated carbazoles. researchgate.net Cascade reactions involving nucleophilic addition followed by cyclization also provide an elegant route to the carbazole scaffold. A reported strategy involves the generation of a 2-(silyloxy)pentadienyl cation which reacts with indoles in a cascade of regioselective nucleophilic addition and subsequent intramolecular dehydrative cyclization to furnish highly functionalized carbazoles. nih.gov Furthermore, classical reactions like the citral (B94496) condensation with 1-hydroxy-6-methylcarbazole have been attempted, though they can be sensitive to reaction conditions and may lead to mixtures of products. tandfonline.com
Advanced and Sustainable Synthetic Protocols
In line with the increasing demand for environmentally friendly chemical processes, significant efforts have been directed towards developing advanced and sustainable synthetic protocols for pyrano[2,3-a]carbazoles and related heterocycles.
Green Chemistry Principles in Pyrano[2,3-a]carbazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrano[2,3-a]carbazoles and their congeners. rsc.org A major focus has been on the development of multicomponent reactions under environmentally benign conditions. nih.gov This includes the use of non-toxic, renewable solvents like water or conducting reactions under solvent-free conditions. rsc.orgut.ac.ir
Energy-efficient techniques such as microwave and ultrasound irradiation have been shown to significantly accelerate reaction times and improve yields compared to conventional heating methods. nih.govrsc.org For example, the synthesis of pyrano[2,3-c]pyrazoles via an MCR was achieved in just 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov
Table 2: Comparison of Conventional vs. Green Synthesis Methods
| Method | Catalyst/Medium | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional MCR | SnCl₂ | 80 °C | 1.4 hours | 80% | nih.gov |
| Microwave-Assisted MCR | SnCl₂ | Microwave | 25 minutes | 88% | nih.gov |
| Green MCR | Preheated Fly-Ash | 60-70 °C, Water | 90 minutes | 90-95% | ut.ac.ir |
Microwave and Ultrasound-Assisted Synthetic Approaches for Heterocycles
The application of non-traditional energy sources like microwaves and ultrasound has become a significant area of interest in the synthesis of heterocyclic compounds, offering numerous advantages over conventional heating methods. eurekaselect.com These techniques are particularly effective in accelerating reaction rates, often leading to dramatically reduced reaction times and improved yields. rsc.orggsconlinepress.com
Microwave-assisted synthesis, for instance, leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can result in higher product selectivity and thermal stability. eurekaselect.com This methodology has been successfully utilized for synthesizing various fused heterocycles, including pyranopyrazoles and pyranoquinolones. gsconlinepress.comrsc.org The key benefits include the potential for using less solvent, which aligns with the principles of green chemistry. eurekaselect.com
Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. gsconlinepress.com This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. gsconlinepress.com Ultrasound has been effectively used in the synthesis of various nitrogen-containing bicyclic heterocycles and can be particularly useful for processes requiring milder conditions. rsc.orgmdpi.com It has been noted that powerful ultrasound irradiation can lead to high-velocity interparticle collisions, which cleans the catalyst surface and increases mass transfer between phases, often eliminating the need for an organic co-solvent. gsconlinepress.com
While direct examples for this compound are not extensively detailed in the literature, the principles established for other fused heterocycles, such as pyrazoles, are broadly applicable. rsc.org The synthesis of pyranopyrazoles, for example, has been achieved in minutes under microwave irradiation, a significant improvement over conventional methods that require hours. gsconlinepress.com
Table 1: Comparison of Microwave and Ultrasound-Assisted Synthesis
| Feature | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Energy Source | Microwave Radiation | High-Frequency Sound Waves |
| Mechanism | Dielectric heating of polar molecules | Acoustic cavitation |
| Key Advantages | Rapid heating, reduced reaction times, improved yields, higher selectivity eurekaselect.com | Enhanced mass transfer, surface cleaning, milder conditions rsc.orggsconlinepress.com |
| Solvent Use | Often reduced, promoting green chemistry eurekaselect.com | Can reduce the need for organic co-solvents gsconlinepress.com |
| Applicability | Widely used for various heterocycles like pyrazoles and quinolones rsc.orgrsc.org | Effective for processes requiring enhanced mixing and activation mdpi.com |
Catalytic Methodologies for Fused Heterocycle Formation
The formation of the fused pyranocarbazole ring system is often accomplished through cyclization reactions that are facilitated by various catalysts. These catalysts play a crucial role in activating substrates and directing the reaction pathway towards the desired product.
A common approach involves the acid-catalyzed condensation and cyclization of a hydroxycarbazole precursor with a suitable three-carbon component. For instance, the synthesis of 4,8-Dimethylpyrano[2,3-a]carbazol-2(11H)-one was achieved by reacting 6-methyl-1-hydroxycarbazole with ethyl acetoacetate using a mixture of fused zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) as the catalytic system. nih.gov Similarly, trifluoroacetic acid has been employed as a cyclization catalyst in the reaction of 1-hydroxy-7-methylcarbazole with 3,3-dimethylacrylic acid to yield a related pyranocarbazole derivative. nih.gov
Beyond traditional acid catalysis, transition-metal-catalyzed reactions represent a powerful tool for constructing fused heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are frequently used to couple 2-halophenols with alkynes, followed by a cyclization step to form the fused ring. nih.gov While not specifically detailed for pyranocarbazoles, this strategy is a cornerstone in the synthesis of related oxygen-containing heterocycles like benzofurans. nih.gov
More recently, methodologies employing less expensive and more environmentally benign metals like iron and copper have gained prominence. nih.gov Iron(III) chloride, for example, has been shown to catalyze the O-heterocyclization of 1-(2-haloaryl)ketones. nih.gov Iron catalysis has also been developed for the construction of imidazole-fused ring systems through C-H amination under aerobic conditions, highlighting the versatility of this metal in forming heterocyclic structures. organic-chemistry.org Additionally, photocatalysis is an emerging strategy that uses light energy to promote bond formation and construct diverse heterocyclic scaffolds under mild conditions, aligning with green chemistry principles. springerprofessional.de
Table 2: Catalytic Systems for Fused Heterocycle Formation
| Catalyst System | Reaction Type | Precursors | Resulting Heterocycle |
| Fused ZnCl₂ / POCl₃ | Pechmann Condensation | 6-methyl-1-hydroxycarbazole + Ethyl acetoacetate | 4,8-Dimethylpyrano[2,3-a]carbazol-2(11H)-one nih.gov |
| Trifluoroacetic acid | Friedel-Crafts type Cyclization | 1-hydroxy-7-methylcarbazole + 3,3-Dimethylacrylic acid | 2,2,9-Trimethyl-2,3-dihydro-pyrano[2,3-a]carbazol-4-(11H)-one nih.gov |
| Palladium Complexes | Sonogashira Coupling & Cyclization | 2-halophenols + Alkynes | Benzofurans (analogous systems) nih.gov |
| Iron(III) Chloride | O-heterocyclization | 1-(2-haloaryl)ketones | Benzofurans (analogous systems) nih.gov |
Functionalization Strategies for Pyrano[2,3-a]carbazol-2(11H)-one Derivatives
Functionalization of the pre-formed pyranocarbazole skeleton is essential for developing derivatives with diverse properties. A powerful and versatile strategy for modifying such heterocyclic systems involves palladium-catalyzed cross-coupling reactions. This approach has been thoroughly demonstrated for the analogous pyrano[2,3-c]pyrazole ring system and is directly applicable to pyranocarbazoles. nih.govktu.edu
The key step in this strategy is the conversion of a hydroxyl group on the pyranone ring into a highly reactive triflate (OTf) group. For example, a 5-hydroxypyrano[2,3-c]pyrazol-4(2H)-one can be treated with triflic anhydride (B1165640) (Tf₂O) to yield the corresponding 5-trifloylsubstituted compound. nih.govktu.edu This O-triflate intermediate is an excellent substrate for various Pd-catalyzed reactions. nih.govktu.edu
Suzuki Coupling: Reacting the triflate intermediate with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of various aryl or heteroaryl substituents. nih.gov
Heck Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the triflate with alkenes. nih.gov
Sonogashira Coupling: The introduction of alkynyl groups is achieved by coupling the triflate with terminal alkynes. nih.gov
This two-step sequence of triflation followed by cross-coupling provides a robust platform for creating a library of C-functionalized pyranocarbazole derivatives.
An alternative approach to functionalization involves incorporating the desired substituent into one of the starting materials before the cyclization that forms the pyranone ring. For example, 3-substituted pyrano[2,3-a]carbazol-2(11H)-ones can be synthesized by reacting 1-hydroxy-carbazole-2-carbaldehyde with various active methylene compounds such as malononitrile or ethyl cyanoacetate. researchgate.net This method directly installs a functional group at the 3-position of the pyranone ring during its formation. researchgate.net
Table 3: Functionalization Methodologies
| Strategy | Key Intermediate/Reagent | Reaction Type | Position Functionalized |
| Post-Cyclization Modification | O-Triflate from Hydroxypyranocarbazole | Suzuki, Heck, Sonogashira Coupling nih.govktu.edu | Carbon atom of the pyranone ring (e.g., C5 in pyranopyrazoles) |
| Pre-Cyclization Modification | 1-hydroxy-carbazole-2-carbaldehyde + Active Methylene Compounds | Knoevenagel Condensation & Cyclization researchgate.net | C3 of the pyranone ring |
Chemical Reactivity and Reaction Mechanisms of Pyrano 2,3 a Carbazole Systems
Mechanistic Pathways in Pyrano[2,3-a]carbazole Formation
The synthesis of the pyrano[2,3-a]carbazole scaffold is a multifaceted process that can involve several key mechanistic steps, often performed in a one-pot sequence to enhance efficiency. These pathways include Knoevenagel condensation, Michael addition, cyclization, elimination, and isomerization.
A common synthetic route commences with the in situ formation of a pyrazolone (B3327878), which then undergoes a Knoevenagel condensation . nih.gov This reaction involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, with an aldehyde or ketone in the presence of a basic catalyst. nih.govnih.gov This is followed by a Michael addition , where a nucleophile attacks a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. nih.govnih.gov Subsequent cyclization and elimination of a small molecule, such as water or ammonia, leads to the formation of the fused ring system. The final step often involves isomerization to yield the stable aromatic pyrano[2,3-a]carbazole structure.
For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives, which share a similar pyran-fused heterocyclic core, has been shown to proceed through the reaction of pyrazolone with an intermediate formed from the reaction of benzaldehyde (B42025) and malononitrile, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization. nih.gov
The table below outlines the typical sequence of reactions in the formation of related pyran-fused heterocyclic systems.
| Step | Reaction Type | Description |
| 1 | Knoevenagel Condensation | An active methylene compound reacts with a carbonyl group to form a C=C bond. nih.gov |
| 2 | Michael Addition | A nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov |
| 3 | Cyclization | An intramolecular reaction leading to the formation of a ring. acs.org |
| 4 | Elimination | Removal of a small molecule to form a double bond. |
| 5 | Isomerization/Tautomerization | Rearrangement of atoms to form a more stable isomer. acs.org |
Electrophilic and Nucleophilic Transformations on the Carbazole (B46965) and Pyrane Moieties
The carbazole and pyran moieties of the 8-Methylpyrano[2,3-a]carbazol-2(11H)-one scaffold exhibit distinct reactivities towards electrophilic and nucleophilic reagents.
The carbazole ring system is electron-rich and therefore susceptible to electrophilic aromatic substitution reactions. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic rings, directing incoming electrophiles to the ortho and para positions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.
Conversely, the pyranone ring, particularly the carbonyl group, is the primary site for nucleophilic attack . The electron-withdrawing nature of the carbonyl group makes the carbonyl carbon electrophilic. Nucleophiles can add to this carbon, leading to a variety of transformations. Additionally, the α-position to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in subsequent reactions.
The reactivity of heterocyclic compounds is highly dependent on the nature of the heteroatom and the ring size. For instance, five-membered heterocycles like pyrrole (B145914) are generally more reactive towards electrophiles than benzene (B151609), while six-membered heterocycles like pyridine (B92270) are less reactive. youtube.com The presence of the electron-donating nitrogen in the carbazole moiety enhances its nucleophilicity, making it reactive towards electrophiles. youtube.com In contrast, the pyranone ring is more susceptible to nucleophilic attack due to the polarization of the carbonyl bond. nih.gov
Rearrangement Reactions Involving the Pyrano[2,3-a]carbazole Scaffold
Rearrangement reactions can be powerful tools for modifying the pyrano[2,3-a]carbazole scaffold and introducing structural diversity. One of the most notable rearrangements applicable to this system is the Claisen rearrangement .
The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.org In the context of the pyrano[2,3-a]carbazole system, if an allyl ether derivative of the phenolic hydroxyl group (if present) were to be formed, it could undergo a thermal or acid-catalyzed Claisen rearrangement. This would result in the migration of the allyl group from the oxygen atom to a carbon atom of the carbazole ring, typically at the ortho position. organic-chemistry.org This reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. wikipedia.org
Other rearrangement reactions, such as the Boulton–Katritzky rearrangement, have been observed in related heterocyclic systems like pyrano[2,3-d]isoxazolones, leading to the formation of 1,2,3-triazoles. beilstein-journals.org While not directly reported for this compound, the potential for such rearrangements exists under specific reaction conditions.
The table below summarizes key features of the Claisen rearrangement.
| Feature | Description |
| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement wikipedia.org |
| Reactant | Allyl vinyl ether or Allyl aryl ether organic-chemistry.org |
| Product | γ,δ-Unsaturated carbonyl compound or o-allyl phenol (B47542) organic-chemistry.org |
| Mechanism | Concerted, pericyclic wikipedia.org |
| Conditions | Typically thermal or acid-catalyzed organic-chemistry.org |
Oxidation-Reduction Chemistry of Pyrano[2,3-a]carbazoles
The oxidation and reduction of the pyrano[2,3-a]carbazole scaffold can lead to a variety of new derivatives with potentially altered biological activities.
The carbazole moiety can be oxidized to form carbazole-N-oxides or quinone-type structures, depending on the oxidizing agent and reaction conditions. The nitrogen atom can also be a site for oxidation.
The pyranone ring offers several possibilities for reduction. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl group and the double bond in the pyranone ring can also be achieved under more vigorous conditions.
Furthermore, oxidative cyclization is a key step in the synthesis of some pyrano[2,3-a]carbazol-4(11H)-ones. For instance, 2-cinnamoyl-1-hydroxycarbazoles can undergo oxidative cyclization with dimethyl sulfoxide (B87167) (DMSO) in the presence of iodine to yield 2-phenylpyrano[2,3-a]carbazol-4(11H)-ones. researchgate.net
The table below provides a summary of potential oxidation and reduction reactions.
| Moiety | Transformation | Reagents/Conditions |
| Carbazole | Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) |
| Pyranone Carbonyl | Reduction to Alcohol | NaBH₄, LiAlH₄ |
| Pyranone Ring | Full Reduction | Catalytic hydrogenation |
| Precursor | Oxidative Cyclization | DMSO, I₂ researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Pyrano 2,3 a Carbazol 2 11h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignments (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyranocarbazole derivatives, providing detailed information about the connectivity and chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of 8-Methylpyrano[2,3-a]carbazol-2(11H)-one is expected to show distinct signals for the aromatic, olefinic, methyl, and N-H protons. The aromatic protons on the carbazole (B46965) ring system typically resonate in the downfield region (δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their substitution pattern. The protons of the pyranone ring, particularly the cis-olefinic protons, would also appear in this region. jocpr.com A characteristic singlet for the aromatic methyl group (C8-CH₃) is anticipated around δ 2.2-2.5 ppm. jocpr.com The N-H proton of the carbazole moiety usually appears as a broad singlet at a very downfield chemical shift (δ 8.0-10.0 ppm), which can be confirmed by D₂O exchange experiments.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C2) of the lactone is expected to be the most downfield signal, typically appearing in the δ 160-175 ppm range. Aromatic and olefinic carbons would resonate between δ 100-150 ppm. The methyl carbon at the C8 position would show a characteristic signal in the aliphatic region, around δ 20-25 ppm.
2D NMR Techniques: For an unambiguous assignment of all proton and carbon signals, especially in a complex fused-ring system, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of adjacent protons within the aromatic rings and the pyranone moiety. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. nih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. nih.govmdpi.com It is crucial for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between the different rings of the pyranocarbazole skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close in space, providing valuable information about the molecule's stereochemistry and conformation. nih.gov
The combination of these techniques allows for the complete and precise mapping of the molecular structure of this compound. nih.govktu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 (C=O) | - | 160.0 - 175.0 |
| Aromatic/Olefinic CH | 7.0 - 8.5 | 100.0 - 150.0 |
| C8-CH₃ | 2.2 - 2.5 (s) | 20.0 - 25.0 |
| N11-H | 8.0 - 10.0 (br s) | - |
| Quaternary Carbons | - | 115.0 - 155.0 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A sharp, strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone ring is expected in the region of 1700-1750 cm⁻¹. The N-H stretching vibration of the secondary amine within the carbazole ring should appear as a distinct band around 3300-3500 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. researchgate.net
Other significant peaks include C=C stretching vibrations for the aromatic and pyranone rings in the 1450-1650 cm⁻¹ region, C-N stretching around 1300-1450 cm⁻¹, and C-O stretching vibrations (for the lactone ether linkage) in the 1000-1300 cm⁻¹ range. researchgate.netscialert.net Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Carbazole) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2970 | Medium-Weak |
| C=O Stretch (Lactone) | 1700 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1650 | Medium-Strong |
| C-N Stretch | 1300 - 1450 | Medium |
| C-O Stretch (Lactone Ether) | 1000 - 1300 | Strong |
| C-H Out-of-Plane Bend | 700 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule is ionized and then fragmented.
For this compound (C₁₆H₁₁NO₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its exact molecular weight. The fragmentation pattern provides a molecular fingerprint that is crucial for structural confirmation. researchgate.net
Key fragmentation pathways for pyranocarbazole alkaloids often involve:
Loss of a methyl radical (•CH₃): A peak corresponding to [M-15]⁺ is expected due to the cleavage of the C8-methyl group.
Decarbonylation: The loss of a carbon monoxide (CO) molecule from the pyranone ring is a common fragmentation for lactones, leading to a significant [M-28]⁺ fragment. libretexts.org
Retro-Diels-Alder (RDA) reaction: The pyranone ring can undergo an RDA reaction, leading to characteristic cleavage of the heterocyclic ring. researchgate.net
Cleavage of the carbazole core: The stable carbazole ring system is less prone to fragmentation, but characteristic fragments can still be observed. nist.gov
Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing more detailed structural information and helping to differentiate between isomers. researchgate.netresearchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (MW: 249.27 g/mol )
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 249 | [C₁₆H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 234 | [M - CH₃]⁺ | Loss of a methyl radical |
| 221 | [M - CO]⁺ | Loss of carbon monoxide |
| 206 | [M - CO - CH₃]⁺ | Sequential loss of CO and methyl radical |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are particularly useful for characterizing conjugated aromatic systems.
UV-Vis Absorption: The extended π-conjugated system of the pyranocarbazole skeleton is expected to result in strong UV-Vis absorption. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would likely show multiple absorption bands. nih.gov Intense bands in the 250-350 nm range can be attributed to π-π* transitions within the aromatic carbazole and pyranone rings. nih.gov Less intense, longer-wavelength absorptions may arise from n-π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. researchgate.net The position and intensity of these bands are sensitive to solvent polarity. mdpi.com
Fluorescence Emission: Carbazole and many of its derivatives are known to be highly fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit strong fluorescence emission. The emission maximum is typically red-shifted compared to the absorption maximum, a phenomenon known as the Stokes shift. researchgate.netmdpi.com The magnitude of the Stokes shift can provide information about the change in geometry and electronic distribution between the ground and excited states. The fluorescence quantum yield, which measures the efficiency of the emission process, is also an important characteristic parameter.
Table 4: Predicted Photophysical Properties of this compound
| Parameter | Predicted Range | Associated Transition |
|---|---|---|
| Absorption Maxima (λabs) | 250 - 350 nm | π-π* and n-π* |
| Fluorescence Emission Maxima (λem) | 380 - 450 nm | Fluorescence |
| Stokes Shift (λem - λabs) | 50 - 150 nm | - |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a closely related compound, 4,8-Dimethylpyrano[2,3-a]carbazol-2(11H)-one, has been reported, and its structural features are expected to be highly representative of the target compound. nih.gov The analysis reveals that the fused four-ring system is nearly planar. nih.govnih.gov This planarity facilitates efficient π-π stacking interactions between adjacent molecules in the crystal lattice, with reported centroid-centroid separations around 3.8 Å. nih.gov
The crystal packing is further stabilized by a network of intermolecular hydrogen bonds. A strong N—H···O hydrogen bond is typically formed between the carbazole N-H donor of one molecule and the lactone carbonyl oxygen acceptor of a neighboring molecule. nih.govnih.gov Weaker C—H···O and C—H···π interactions also contribute to the stability of the supramolecular assembly in the crystal. nih.gov The detailed data from X-ray analysis provides an absolute confirmation of the compound's connectivity and constitution.
Table 5: Representative Crystallographic Data for a Related Pyranocarbazole Derivative (4,8-Dimethylpyrano[2,3-a]carbazol-2(11H)-one) nih.gov
| Parameter | Reported Value |
|---|---|
| Chemical Formula | C₁₇H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 26.8502 (4) |
| b (Å) | 6.8202 (1) |
| c (Å) | 15.8265 (3) |
| β (°) | 115.531 (2) |
| Volume (ų) | 2615.21 (9) |
| Z | 8 |
Other Advanced Spectroscopic Techniques for Structural Characterization
While the aforementioned techniques form the core of structural analysis, other methods can provide complementary information.
Raman Spectroscopy: This technique, like FT-IR, probes molecular vibrations. However, it is based on inelastic scattering of light rather than absorption. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary method to IR spectroscopy for a complete vibrational analysis of the pyranocarbazole skeleton. scilit.com
Computational Chemistry: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have become a powerful tool in structural elucidation. researchgate.netrsc.org These methods can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis). researchgate.netnih.gov By comparing the computationally predicted spectra with the experimental data, researchers can gain greater confidence in their structural assignments and obtain a deeper understanding of the molecule's electronic structure and properties.
Computational Chemistry and Theoretical Investigations of Pyrano 2,3 a Carbazol 2 11h One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic properties and three-dimensional structure of pyranocarbazole derivatives.
Studies on analogous compounds, such as 4,8-Dimethylpyrano[2,3-a]carbazol-2(11H)-one, reveal that the core pyranocarbazole structure is nearly planar. researchgate.netresearchgate.net For this dimethyl analog, the root-mean-square deviation for all non-hydrogen atoms (excluding the methyl groups) is a mere 0.089 Å, indicating a high degree of planarity. researchgate.netresearchgate.net This planarity is a crucial feature, as it influences the electronic conjugation and, consequently, the photophysical and biological properties of the molecule.
DFT calculations are employed to optimize the molecular geometry, predict electronic properties such as the distribution of frontier molecular orbitals (HOMO and LUMO), and map the electrostatic potential. mdpi.com For instance, in similar heterocyclic systems, DFT calculations at the B3LYP/6-31G level of theory have been used to optimize geometries, which show good correlation with experimental X-ray diffraction data. mdpi.com The electrostatic potential maps generated through these calculations can identify the most electronegative and electropositive regions of the molecule, suggesting potential sites for intermolecular interactions. mdpi.com
The electronic structure of carbazole-containing molecules is characterized by the electron-donating nature of the carbazole (B46965) moiety. nih.gov This property, combined with the pyranone portion of the molecule, creates a donor-acceptor system that governs its electronic transitions and reactivity. nih.gov
Table 1: Crystallographic Data for the Analogous Compound 4,8-Dimethylpyrano[2,3-a]carbazol-2(11H)-one
| Parameter | Value |
| Molecular Formula | C₁₇H₁₃NO₂ |
| Molecular Weight | 263.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 26.8502 (4) |
| b (Å) | 6.8202 (1) |
| c (Å) | 15.8265 (3) |
| β (°) | 115.531 (2) |
| Volume (ų) | 2615.21 (9) |
| Data sourced from Sridharan et al., 2009. researchgate.net |
Vibrational Analysis and Spectroscopic Property Prediction
While specific vibrational analysis studies for 8-Methylpyrano[2,3-a]carbazol-2(11H)-one are not extensively documented in the available literature, the computational prediction of spectroscopic properties is a standard application of quantum chemical methods. DFT calculations can be utilized to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra.
For related heterocyclic compounds, theoretical vibrational analyses have been shown to be in good agreement with experimental data, aiding in the assignment of complex spectral features. These calculations can help identify characteristic vibrational modes associated with specific functional groups within the pyranocarbazole framework, such as the C=O stretch of the pyranone ring, the N-H stretch of the carbazole moiety, and various C-C and C-N stretching and bending modes within the aromatic system.
Theoretical Studies on Excited States and Photophysical Properties
The photophysical properties of pyranocarbazole derivatives are of significant interest due to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions that give rise to the absorption and emission of light. researchgate.net
Carbazole-based molecules are known for their electron-donor characteristics, which contribute to their interesting photophysical behaviors. nih.gov The fusion of the pyranone ring can create intramolecular charge transfer (ICT) character in the excited state, which often leads to large Stokes shifts and solvent-dependent emission properties. nih.gov
Computational studies on related carbazole derivatives have elucidated the nature of their excited states. researchgate.net These studies help in predicting absorption maxima (λmax), emission wavelengths, and quantum yields. For example, the electronic absorption spectra of similar compounds are often characterized by π-π* transitions within the conjugated carbazole system. nih.gov The position and intensity of these absorptions can be modulated by substituent groups on the carbazole or pyranone rings. nih.gov
Molecular Modeling and Docking for Mechanistic Biological Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. This approach is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.
While specific docking studies for this compound were not found, research on other pyranocarbazole and related heterocyclic derivatives has demonstrated their potential to interact with various biological targets. For instance, pyranocarbazole derivatives have been investigated as potential anti-tumor agents, with molecular docking studies suggesting tubulin as a possible target. nih.govresearchgate.net In these studies, the pyranocarbazole scaffold is predicted to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization and arresting cell division. nih.gov
Similarly, pyrano[2,3-c]pyrazole derivatives, which share a similar heterocyclic core, have been evaluated in silico as potential inhibitors of enzymes like DNA gyrase and the main protease of SARS-CoV-2. nanobioletters.combiointerfaceresearch.com These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.
Table 2: Examples of Biological Targets for Pyrano-heterocyclic Compounds Investigated via Molecular Docking
| Compound Class | Biological Target | Therapeutic Area |
| Pyrano[3,2-a]carbazole | Tubulin | Anticancer |
| Pyrano[2,3-c]pyrazole | DNA Gyrase | Antibacterial |
| Pyrano[2,3-c]pyrazole | SARS-CoV-2 Main Protease | Antiviral |
Reaction Pathway and Transition State Analysis
Computational chemistry offers the capability to model chemical reactions, providing insights into reaction mechanisms, identifying intermediates, and characterizing transition states. This is particularly valuable for understanding the synthesis of complex molecules like this compound.
DFT calculations can be used to map the potential energy surface of a reaction, allowing for the determination of activation energies and reaction rates. beilstein-journals.org For example, theoretical studies on the synthesis of other heterocyclic systems have elucidated the favorability of certain reaction pathways over others. pku.edu.cn These studies can investigate concerted versus stepwise mechanisms and the role of catalysts in lowering the activation barriers. beilstein-journals.org
Noncovalent Interaction Analysis within Carbazole Dimers and Aggregates
Noncovalent interactions play a crucial role in determining the solid-state packing of molecules in crystals, which in turn influences their physical properties. unam.mx The analysis of these weak interactions is essential for understanding the supramolecular chemistry of pyranocarbazoles.
Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts. nih.govmdpi.com These analyses provide a detailed picture of the close contacts between molecules in the crystal, highlighting the relative importance of different types of noncovalent interactions in the crystal packing. nih.gov
Mechanistic Research on Biological Activity of Pyrano 2,3 a Carbazol 2 11h One Derivatives
Molecular Interactions with Biomacromolecules
The biological efficacy of pyranocarbazole derivatives often originates from their direct interactions with essential biomacromolecules, leading to the disruption of normal cellular processes.
DNA Intercalation and Groove Binding Mechanisms
Carbazole (B46965) alkaloids are recognized for their capacity to interact with DNA, a key mechanism underlying their cytotoxic effects. nih.govresearchgate.net The planar aromatic structure of the carbazole nucleus is well-suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This insertion can lead to a distortion of the DNA structure, interfering with crucial processes like replication and transcription, ultimately triggering cell death.
In addition to intercalation, some carbazole derivatives may also bind to the minor or major grooves of the DNA helix. The specific mode of binding is often dictated by the nature and position of substituents on the carbazole core. While direct evidence for 8-Methylpyrano[2,3-a]carbazol-2(11H)-one is not available, the general planarity of the pyranocarbazole system suggests a high likelihood of DNA intercalative binding.
Enzyme Inhibition Mechanisms
Pyrano[2,3-a]carbazol-2(11H)-one derivatives have been investigated for their ability to inhibit a range of enzymes critical for cancer cell proliferation and survival.
DNA Gyrase and Topoisomerase Inhibition: Carbazole alkaloids have been shown to inhibit topoisomerases, enzymes that regulate the topology of DNA. researchgate.net By stabilizing the enzyme-DNA complex, these compounds can lead to double-strand breaks in the DNA, which are highly toxic to proliferating cells.
Kinase Enzymes: Certain pyrazole (B372694) derivatives, which share structural similarities with the pyranocarbazole core, have been identified as inhibitors of various kinase enzymes. nih.gov For instance, some pyrazoles inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
Tubulin Polymerization: A significant body of research points to the inhibition of tubulin polymerization as a primary anticancer mechanism for many pyranocarbazole derivatives. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to a halt in cell division and subsequent apoptotic cell death. nih.govresearchgate.net Molecular docking studies on some pyrano[3,2-c]carbazole derivatives have suggested that they occupy the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net
Beta-Secretase (BACE-1): While research on BACE-1 inhibition is more prominent for other classes of heterocyclic compounds, the diverse biological activities of carbazoles suggest that this could be a potential area for future investigation.
Cellular Mechanistic Pathways
The molecular interactions of pyrano[2,3-a]carbazol-2(11H)-one derivatives translate into distinct cellular responses, primarily culminating in cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)
A common outcome of treatment with pyranocarbazole derivatives is the arrest of the cell cycle, particularly at the G2/M transition. nih.govresearchgate.net This arrest is often a direct consequence of the disruption of the microtubule network due to tubulin polymerization inhibition. nih.govresearchgate.net When the mitotic spindle cannot form correctly, the cell's internal checkpoints are activated, preventing entry into mitosis and leading to an accumulation of cells in the G2 or M phase. Studies on pyrano[3,2-c]carbazole derivatives have demonstrated a significant increase in the percentage of cells in the G2/M phase following treatment, often accompanied by an elevation in the levels of cyclin B1, a key regulatory protein for the G2/M transition. nih.govresearchgate.net
| Compound Class | Cell Line | Observed Effect | Reference |
| Pyrano[3,2-c]carbazole derivatives | MDA-MB-231 | G2/M phase arrest | nih.govresearchgate.net |
| Pyrano[2,3-c] pyrazole derivative (AMDPC) | BCAP-37 | S and G2 phase arrest | nih.govmdpi.com |
Apoptosis Induction Pathways (e.g., Caspase Activation, Microtubule Network Disruption)
Prolonged cell cycle arrest or significant cellular damage induced by pyranocarbazole derivatives typically leads to the initiation of apoptosis, or programmed cell death.
Caspase Activation: A key event in apoptosis is the activation of a cascade of enzymes called caspases. Research on pyrano[3,2-c]carbazole derivatives has shown that these compounds can induce apoptosis by increasing the levels of caspase-3, an executioner caspase that plays a central role in the apoptotic process. nih.govresearchgate.net
Microtubule Network Disruption: As mentioned earlier, the disruption of the microtubule network is a primary mechanism of action for many of these compounds. nih.govresearchgate.net This not only leads to cell cycle arrest but also directly contributes to the induction of apoptosis. The inability of the cell to maintain its structural integrity and carry out essential microtubule-dependent processes can trigger apoptotic signaling pathways.
| Compound Class | Cell Line | Apoptotic Mechanism | Reference |
| Pyrano[3,2-c]carbazole derivatives | MDA-MB-231, K562, A549, HeLa | Increased caspase-3 levels | nih.govresearchgate.net |
| Pyrazole derivatives | MCF7, A549, Hela | Activation of caspase-3 and PARP | sci-hub.se |
Modulation of Membrane Permeability
Some carbazole-based compounds are thought to exert their antimicrobial effects by increasing the permeability of the cell membrane. rsc.org This is proposed to occur through the inhibition of specific enzymatic mechanisms, which in turn allows for an influx of reactive oxygen species, leading to cellular damage. rsc.org While this mechanism is less explored in the context of the anticancer activity of pyranocarbazoles, it represents a potential area of investigation.
Structure-Activity Relationship (SAR) Studies at the Mechanistic Level
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key chemical features that influence their biological activity. For pyrano[2,3-a]carbazol-2(11H)-one and its related carbazole derivatives, SAR studies have provided insights into the molecular modifications that enhance their desired effects.
The carbazole nucleus is a significant pharmacophoric moiety, and its substitution patterns greatly influence bioactivity. echemcom.com For instance, in a series of N-acyl and N-alkyl functionalized carbazole-sulfonamide hybrids, it was found that compounds with shorter alkyl chains and smaller functional groups at the N-position of the sulfonamide moiety were more effective as cytotoxic agents. echemcom.com Conversely, for neuroprotective activity in other N-substituted carbazoles, the presence of a bulky group is considered favorable. nih.gov
| Structural Moiety/Modification | Position | Observed Impact on Biological Activity | Reference Compound Class |
|---|---|---|---|
| Bulky Substituents | N-position | Favors neuroprotective activity | N-substituted carbazoles nih.gov |
| Aldehyde or Hydroxymethyl Group | C-3 | Important for significant neuroprotective effects | Claulsanine Analogues encyclopedia.pubmdpi.com |
| Shorter Alkyl Chains / Smaller Functional Groups | N-position of sulfonamide | Increased cytotoxic activity | Carbazole-sulfonamide hybrids echemcom.com |
| Nitrogen-containing Hetero-aromatic Structures | On carbazole nucleus | Significantly influences bioactivity | Carbazole conjugates echemcom.com |
Investigation of Multi-Target Direct Ligand (MTDL) Approaches
Complex and multifactorial diseases, such as neurodegenerative disorders, have exposed the limitations of the traditional "one-compound-one-target" therapeutic paradigm. nih.gov This has led to the development of the Multi-Target Directed Ligand (MTDL) approach, which involves designing single chemical entities capable of simultaneously modulating multiple biological targets involved in the disease pathogenesis. nih.govnih.gov
Phyto-carbazole alkaloids are recognized as prime candidates for investigation under the MTDL framework to address neurodegenerative diseases. mdpi.com The core structure of this compound is well-suited for such a strategy. The rationale is to create hybrid compounds that can act on diverse pathological pathways, such as amyloid-beta aggregation, tau hyperphosphorylation, and oxidative stress in the context of Alzheimer's disease. nih.govicmerd.com The MTDL approach is seen as a modern and rational method for designing new drug prototypes for these complex conditions. nih.gov
The design of MTDLs often involves combining the pharmacophores of compounds with known activity against different targets. unicam.it For example, MTDLs have been developed by fusing a tacrine (B349632) template (a known cholinesterase inhibitor) with other molecular frameworks to create potent dual-inhibitors. unicam.it Given the known anti-oxidative and neuroprotective properties of the carbazole scaffold, derivatives of this compound could be functionalized or combined with other pharmacophores to create novel MTDLs targeting the multifaceted nature of neurodegenerative diseases.
Mechanistic Basis for Neuroprotective Activity
Carbazole alkaloids and their derivatives have demonstrated significant neuroprotective properties, and research has begun to uncover the mechanisms underlying these effects. echemcom.comnih.gov A primary mechanism is the ability to counteract oxidative stress, a key factor in the pathology of many neurodegenerative diseases. nih.govresearchgate.net
Studies have shown that certain pyranocarbazole derivatives can reduce oxidative stress in the brain. nih.gov One novel N-substituted carbazole demonstrated potent neuroprotective effects that were attributed to its anti-oxidative activity through a glutathione (B108866) (GSH)-independent mechanism. nih.gov This involves protecting neuronal cells from injury induced by oxidative stressors. nih.gov
Another critical mechanistic pathway is the inhibition of apoptosis, or programmed cell death. Several carbazole alkaloids have shown the ability to protect human neuroblastoma SH-SY5Y cells from cell death induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a model commonly used in Parkinson's disease research. encyclopedia.pubnih.gov This protection is achieved by suppressing the mitochondrial apoptotic pathway and regulating the cell cycle. researchgate.net A chemical investigation of carbazole alkaloids isolated from the fruits of Clausena lansium revealed that numerous compounds exhibited remarkable neuroprotective effects against 6-OHDA induced cell death, with potent EC50 values. nih.gov These findings highlight that the neuroprotective activity of pyrano[2,3-a]carbazol-2(11H)-one derivatives is likely rooted in their ability to mitigate oxidative stress and prevent neuronal apoptosis.
| Compound Name | Neuroprotective Activity (EC50 in µM) against 6-OHDA-induced cell death |
|---|---|
| Clausenalansine A | 0.36 ± 0.02 |
| Clausenalansine B | 1.54 ± 0.11 |
| Clausenalansine C | 1.28 ± 0.09 |
| Clausenalansine D | 10.69 ± 0.15 |
| Clausenalansine E | 1.96 ± 0.13 |
| Clausenalansine F | 0.58 ± 0.04 |
| Lansine | 2.35 ± 0.16 |
| 3-Formyl-6-methoxycarbazole | 1.88 ± 0.12 |
Applications in Materials Science and Advanced Technologies
Optoelectronic Applications
The rigid and planar structure of pyranocarbazoles, combined with their inherent fluorescence, positions them as key components in various optoelectronic devices.
Carbazole (B46965) derivatives are widely utilized in the emitting layers of OLEDs, both as host materials and as fluorescent emitters. Their high triplet energy levels make them excellent hosts for phosphorescent emitters, enabling efficient harvesting of both singlet and triplet excitons. When used as emitters, their chemical structure can be tuned to achieve emission across the visible spectrum. For instance, various carbazole derivatives have been successfully employed in creating highly efficient blue, green, and red phosphorescent OLEDs. nih.govrsc.orgrsc.org
| Host Material | Emitter | Maximum External Quantum Efficiency (EQE) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Emission Color |
| Pyridinyl-Carbazole Derivative H2 | FIrpic | 10.3% | 23.9 | 24.9 | Blue |
| Pyridinyl-Carbazole Derivative H2 | Ir(ppy)₃ | 9.4% | 33.9 | 34.1 | Green |
| Dioxino[2,3-b]pyrazine-Carbazole HF1 | Ir(pq)₂acac | 15.1% | - | - | Red |
| Dioxino[2,3-b]pyrazine-Carbazole HF2 | Ir(pq)₂acac | 12.8% | - | - | Red |
This table presents data for various carbazole-based host materials in OLEDs, illustrating the potential of this class of compounds.
In organic photovoltaics (OPVs), carbazole derivatives have been explored as donor materials due to their ability to absorb light and transport holes effectively. The broad absorption and suitable energy levels of the pyranocarbazole scaffold could contribute to efficient light harvesting and charge separation at the donor-acceptor interface in OPV devices.
The intrinsic luminescence of the pyranocarbazole structure makes it a prime candidate for use as a fluorescent emitter. The emission properties, such as wavelength and quantum yield, can be finely tuned by modifying the chemical structure. For example, the alkylation of the carbazole nitrogen can affect both the photophysical properties and the solubility of the compound. nih.govmdpi.com The methyl group at the 8-position of 8-Methylpyrano[2,3-a]carbazol-2(11H)-one is expected to influence its electronic properties and, consequently, its emission characteristics.
The large Stokes shifts often observed in pyranocarbazole and related pyranoindole derivatives are particularly advantageous for applications in fluorescent materials, as they minimize self-absorption and improve the clarity of the emitted light. mdpi.com
| Compound Type | Quantum Yield (Φ) | Emission Maxima (λem) | Stokes Shift (nm) |
| Pyrano[3,2-f] and [2,3-g]indoles | 30-89% | - | 9000–15,000 cm⁻¹ |
| Unsubstituted 5-hydroxypyrano[2,3-c]pyrazole | 59.3% | - | - |
| 4-methoxyphenyl-substituted 5-hydroxypyrano[2,3-c]pyrazole | <14% | - | - |
This table showcases the fluorescent properties of related heterocyclic compounds, indicating the potential of pyranocarbazole derivatives as efficient luminescent materials.
Photophysical Applications
Beyond optoelectronics, the interaction of pyranocarbazole compounds with light can be harnessed for a variety of photophysical applications, from biological imaging to advanced manufacturing.
The high fluorescence quantum yield and environmental sensitivity of the carbazole core make its derivatives excellent candidates for fluorescent probes. These probes can be designed to detect specific ions, molecules, or changes in the local environment, such as polarity or viscosity. For instance, a novel fluorescent probe based on pyrano[3,2-c] carbazole has been developed for the quantitative detection of zinc ions (Zn²⁺). mdpi.comnih.gov Similarly, other carbazole-based probes have been designed for detecting species like hydrogen sulfide (B99878) (H₂S) and reactive oxygen species (ROS). sigmaaldrich.com The this compound scaffold could be functionalized to create new fluorescent probes with high selectivity and sensitivity for various biological and environmental analytes.
| Probe Type | Target Analyte | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Pyrano[3,2-c] carbazole-based | Zn²⁺ | - | - |
| Sulfidefluor 7 AM | H₂S | ~495 nm | ~520 nm |
| 2′,7′-Dichlorofluorescein | ROS | 504 nm | 529 nm |
| IR780-based probe | Caspase-9 | 650 nm | 729 nm |
| Cy7-K | Polarity | - | - |
This table provides examples of fluorescent probes based on carbazole and other heterocyclic structures for the detection of various analytes.
Photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light, initiating a polymerization reaction. This process is the foundation of technologies like 3D stereolithography (SLA). Carbazole derivatives have been investigated as photoinitiators due to their ability to absorb light in the UV and visible regions and efficiently generate radicals. researchgate.net A bifunctional pyrrole-carbazole-based photoinitiator, for example, has been shown to initiate free radical polymerization upon visible light exposure. researchgate.net The pyranocarbazole structure of this compound, with its extended conjugation, could possess favorable absorption characteristics for use as a photoinitiator in various photopolymerization applications, including 3D printing.
Photo-cross-linking agents are molecules that can form covalent bonds between polymer chains upon irradiation with light, leading to the formation of a stable network structure. This technique is widely used in the development of biomaterials, such as hydrogels for tissue engineering and drug delivery. The ability to initiate cross-linking with light provides excellent spatial and temporal control over the material's properties. While direct evidence for this compound as a photo-cross-linking agent is not available, the general principle of using photo-responsive molecules for this purpose is well-established. nih.govnih.gov The pyranocarbazole scaffold, with its photoreactive potential, could be explored for the development of new photo-cross-linking agents for creating advanced biomaterials.
Supramolecular Recognition and Host-Guest Chemistry
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound possesses several key features that make it a promising candidate for designing supramolecular assemblies and host-guest systems.
The core of the molecule is the carbazole ring system, a planar and aromatic structure that can participate in π-π stacking interactions. These interactions are fundamental in the formation of ordered, self-assembled structures. Furthermore, the molecule contains specific sites for hydrogen bonding: the nitrogen atom of the carbazole ring acts as a hydrogen bond donor (N-H), and the oxygen atom of the carbonyl group in the pyranone ring serves as a hydrogen bond acceptor (C=O).
Crystallographic studies on the closely related compound, 4,8-Dimethylpyrano[2,3-a]carbazol-2(11H)-one, have confirmed the presence of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions. nih.gov These non-covalent forces dictate the packing of molecules in the solid state and are precisely the types of interactions leveraged in host-guest chemistry to achieve molecular recognition. The defined geometry and combination of hydrogen bonding sites and a π-rich surface suggest that this compound could be developed into receptors for specific guest molecules.
| Structural Feature | Type of Interaction | Potential Role in Supramolecular Chemistry |
|---|---|---|
| Planar Carbazole System | π-π Stacking | Formation of columnar or layered assemblies; recognition of flat, aromatic guest molecules. |
| Carbazole N-H Group | Hydrogen Bond Donor | Binding to anionic or electron-rich guest species; directing self-assembly. |
| Pyranone C=O Group | Hydrogen Bond Acceptor | Interaction with hydrogen bond-donating guest molecules. |
| Aromatic C-H Bonds | C-H⋯π Interactions | Fine-tuning of molecular packing and host-guest complex stability. nih.gov |
Antioxidant Materials for Industrial Applications
Carbazole and its derivatives are recognized for their diverse biological activities, including significant antioxidant properties. echemcom.comnih.gov Antioxidants are crucial in industrial applications for preventing the degradation of materials such as polymers, lubricants, and foods caused by oxidation. The efficacy of carbazole alkaloids as antioxidants often stems from their ability to donate a hydrogen atom to quench free radicals, with the resulting carbazole radical being stabilized by resonance across its aromatic system. echemcom.com
The antioxidant activity of carbazoles is particularly enhanced by the presence of hydroxyl (-OH) groups on the aromatic ring. acs.orgnih.gov While this compound does not possess a phenolic hydroxyl group, the N-H group of the carbazole moiety can also participate in radical scavenging processes. The extensive conjugation of the pyranocarbazole framework can effectively stabilize the resulting radical, suggesting that it may possess inherent antioxidant capabilities. This makes the compound a candidate for investigation as a novel antioxidant for protecting sensitive industrial materials from oxidative damage.
Research on various natural carbazole alkaloids has demonstrated potent antioxidant activity, providing a strong basis for the potential of synthetic derivatives like this compound.
| Carbazole Alkaloid | Antioxidant Assay | Result (IC₅₀) | Reference |
|---|---|---|---|
| Mahanimbine | DPPH Radical Scavenging | 33.1 µg/mL | nih.gov |
| Bismurrayafoline E | DPPH Radical Scavenging | 6.8 μM | nih.gov |
| Euchrestine B | DPPH Radical Scavenging | 21.7 μM | nih.gov |
| (+)-mahanine | DPPH Radical Scavenging | 21.9 μM | nih.gov |
Potential in Photocatalytic Systems
The development of organic photocatalysts is a rapidly growing field, with applications in solar energy conversion, organic synthesis, and environmental remediation. Materials with extensive π-conjugated systems, like carbazole derivatives, are at the forefront of this research due to their excellent photophysical and electronic properties. mdpi.comresearchgate.net
The carbazole nucleus is known for its strong electron-donating nature and hole-transporting capabilities, making it a common building block for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com These same properties are highly desirable for photocatalysis. An effective photocatalyst must absorb light to generate an excited state, followed by efficient charge separation to produce reactive electrons and holes that can drive chemical reactions.
This compound, with its extended, rigid, and planar π-system, is expected to absorb UV or visible light. The fusion of the electron-rich carbazole unit with the pyranone ring could create an intramolecular donor-acceptor character, which is a key strategy for promoting charge separation and enhancing photocatalytic activity. researchgate.net Carbazole-based photocatalysts have been successfully used for various organic transformations. rsc.org Although this compound has not yet been explored for this purpose, its chemical architecture makes it a compelling candidate for future research in visible-light-driven photocatalytic systems.
| Property | Relevance to Photocatalysis | Potential in this compound |
|---|---|---|
| Extended π-Conjugation | Enables absorption of UV-visible light to generate excited states. | The fused ring system provides extensive conjugation. |
| Electron-Rich Carbazole Core | Acts as an electron donor (hole-transport) upon photoexcitation. | A defining feature of the carbazole moiety. mdpi.com |
| Structural Rigidity | Minimizes non-radiative decay, potentially increasing excited-state lifetime. | The fused polycyclic structure imparts high rigidity. |
| Potential Donor-Acceptor Character | Promotes efficient separation of photogenerated electrons and holes. researchgate.net | The combination of the carbazole (donor) and pyranone (potential acceptor) may facilitate this. |
Future Research Directions and Concluding Perspectives
Development of Novel and Efficient Synthetic Routes
The advancement of pyranocarbazole chemistry is contingent on the development of synthetic methodologies that are not only efficient and high-yielding but also environmentally benign. Current synthetic strategies for the pyrano[2,3-a]carbazole scaffold often begin with 1-hydroxycarbazoles but can suffer from limitations like difficult workups and modest yields. tandfonline.com
Future research should prioritize the exploration of novel catalytic systems and reaction conditions. A promising avenue is the expansion of multicomponent reactions (MCRs), which enhance atomic economy by combining several reactants in a single step. tandfonline.comtandfonline.com An efficient, one-pot, solvent-free procedure for synthesizing pyrano[2,3-a]carbazoles has been reported using sodium bicarbonate (NaHCO3) as a catalyst with a simple grinding method at room temperature. tandfonline.comtandfonline.com This approach successfully avoids the formation of side products often seen in other methods. tandfonline.comtandfonline.com
Further investigations could focus on:
Advanced Catalysts : Exploring the use of nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄) or reusable magnetic nanoparticles, which have shown high efficacy in synthesizing other pyran derivatives and offer advantages like easy separation and recyclability. researchgate.netsamipubco.com
Energy-Efficient Techniques : Systematically applying microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.netrsc.org
Flow Chemistry : Implementing continuous flow synthesis setups to allow for safer, more scalable, and highly optimized production of the target compounds.
A comparison of existing and potential synthetic strategies is summarized below.
| Method | Key Reagents/Catalysts | Conditions | Advantages | Reference |
| Michael Addition/Cyclization | 1-hydroxycarbazole, Benzaldehyde (B42025), Meldrum's acid, NaHCO₃ | Grinding, Room Temp, Solvent-Free | High efficiency, environmentally friendly, simple workup. | tandfonline.comtandfonline.com |
| Reaction with DMAD | 1-hydroxycarbazole, Dimethyl acetylene (B1199291) dicarboxylate (DMAD), Triphenylphosphine | DCM, Reflux or MW Irradiation | Access to different substitution patterns. | researchgate.net |
| Reaction with Acetoacetate (B1235776) | 1-hydroxycarbazole, Ethyl 2-methylacetoacetate, ZnCl₂/POCl₃ | N/A | Alternative route to pyranone ring formation. | researchgate.net |
| Wittig Reaction Route | 1-hydroxycarbazole, Trifluoroacetic acid, (Carbethoxymethylene) triphenylphosphorane | N/A | Multi-step but offers synthetic flexibility. | researchgate.net |
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Analysis
A thorough understanding of the structural and electronic properties of 8-Methylpyrano[2,3-a]carbazol-2(11H)-one is crucial for predicting its behavior and designing new applications. While standard spectroscopic techniques are foundational, integrating them with advanced methods and computational modeling will provide deeper insights.
The structural elucidation of pyranocarbazole alkaloids typically relies on a suite of spectroscopic methods including UV-Visible, Infrared (IR), Mass Spectrometry (MS), and a variety of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, DEPT, COSY, HMQC, HMBC). researchgate.net For unambiguous structure confirmation, single-crystal X-ray diffraction is invaluable. nih.gov
Future research should aim to:
Employ Advanced NMR : Utilize techniques like anisotropic NMR spectroscopy, which can provide data on the orientation of molecules and is particularly useful for deciphering complex alkaloid structures. chemistryworld.com
Leverage Computational Chemistry : Conduct in-depth computational studies using Density Functional Theory (DFT) to calculate spectroscopic parameters (NMR and IR), analyze frontier molecular orbitals (HOMO-LUMO), and predict electronic properties.
Perform Molecular Dynamics : Use molecular docking and molecular dynamics (MD) simulations to model the interactions of pyranocarbazoles with biological targets such as enzymes and receptors. bohrium.com Combining MD simulations with MM/GBSA free energy calculations can provide quantitative predictions of binding affinities, guiding the development of potent bioactive agents. bohrium.com
| Technique | Purpose | Potential Insights for Pyrano[2,3-a]carbazoles | Reference |
| 2D NMR (COSY, HMBC, NOESY) | Structural Elucidation | Unambiguous assignment of proton and carbon signals; confirmation of connectivity and spatial proximity of atoms. | researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Precise mass measurement to confirm elemental composition. | acs.org |
| Single-Crystal X-ray Diffraction | Absolute Structure Confirmation | Definitive 3D structure, bond lengths, and angles. | nih.gov |
| Molecular Docking & Dynamics | In Silico Biological Screening | Prediction of binding modes and affinities to protein targets; elucidation of potential mechanisms of action. | bohrium.comacs.org |
| DFT Calculations | Electronic & Spectroscopic Properties | Prediction of reactivity, stability, and photophysical properties; correlation of calculated and experimental spectroscopic data. | acs.org |
Elucidation of Complex Mechanistic Pathways in Biological Systems
Pyranocarbazole alkaloids, as a class, are known to possess a wide range of biological activities. tandfonline.com Analogues of related compounds like ellipticine (B1684216) and acronycine have demonstrated cytotoxic properties, suggesting potential applications in oncology. nih.gov The key future challenge is to move beyond preliminary screening and elucidate the specific molecular mechanisms through which this compound and its derivatives exert their biological effects.
Research should be directed towards:
Target Identification : Using proteomics and chemical biology approaches to identify the specific protein targets with which the compounds interact.
Pathway Analysis : Investigating the impact of these compounds on key cellular signaling pathways. For instance, studies on related pyrano[2,3-c]pyrazoles have shown that they can induce apoptosis in cancer cells by modulating the levels of caspases (caspase-3, -8, -9), p53, Bax, and Bcl-2. bohrium.com
Transcriptomics and Metabolomics : Applying 'omics' technologies to gain a systems-level understanding of the cellular response to treatment, which can reveal widespread changes in gene expression and metabolite levels involved in pathways like phenylpropanoid biosynthesis and plant hormone signaling. frontiersin.org
Enzyme Inhibition Assays : Performing detailed kinetic studies to characterize the inhibition of specific enzymes. For example, related heterocyclic compounds have been investigated as inhibitors of VEGFR-1, aromatase, and various kinases. bohrium.comacs.org
Understanding these complex pathways is essential for the rational design of new therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net
Exploration of Emerging Materials Science Applications
While the biological activity of carbazole (B46965) derivatives is well-explored, their application in materials science is a rapidly growing field. The rigid, planar, and electron-rich nature of the carbazole nucleus makes it an excellent building block for functional organic materials.
Future research on this compound should explore its potential in:
Organic Electronics : Investigating its photophysical properties, such as fluorescence and phosphorescence. The carbazole moiety is a common component in materials for Organic Light-Emitting Diodes (OLEDs), and the extended π-system of the pyranocarbazole scaffold could lead to interesting emissive properties.
Chemosensors : Synthesizing derivatives capable of acting as fluorescent or colorimetric sensors for detecting specific ions or molecules. researchgate.net Studies on related pyranoindoles have shown that these systems can exhibit solvatochromism (a change in color with solvent polarity), a property useful for sensing applications. researchgate.net
Photocatalysis : Evaluating the potential of the pyranocarbazole scaffold as a photosensitizer in organic reactions, leveraging its ability to absorb light and facilitate chemical transformations.
Design Principles for Structure-Property and Structure-Activity Optimization
A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to optimizing the pyranocarbazole scaffold for specific applications. This involves the targeted synthesis of a library of analogues of this compound and the correlation of structural modifications with changes in their biological or physical properties.
Key design principles to investigate include:
Substituent Effects : Analyzing the impact of placing various electron-donating and electron-withdrawing groups at different positions on the aromatic carbazole core and the pyranone ring. Studies on other carbazoles have shown that groups like sulfonamides can enhance biological activity, while methoxy (B1213986) groups can improve antioxidant properties. nih.govarakmu.ac.ir
Molecular Flexibility : Investigating how the addition of flexible side chains versus rigid groups affects biological activity. Increased numbers of rotatable bonds can sometimes facilitate better binding to protein targets. nih.gov
Hydrogen Bonding : Modifying functional groups to enhance or disrupt hydrogen bonding capabilities, which is often critical for specific ligand-receptor interactions. nih.gov
Bioisosteric Replacement : Replacing certain functional groups or ring systems with other fragments that have similar physical or chemical properties to fine-tune activity and pharmacokinetic properties.
By combining synthetic chemistry with high-throughput screening and computational modeling, robust quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models will serve as a predictive tool to guide the design of future generations of pyranocarbazole derivatives with optimized performance for therapeutic or materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
